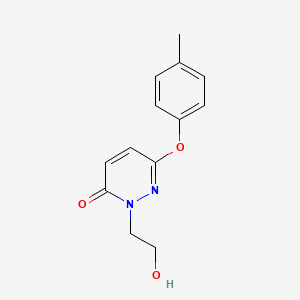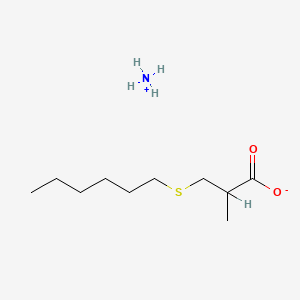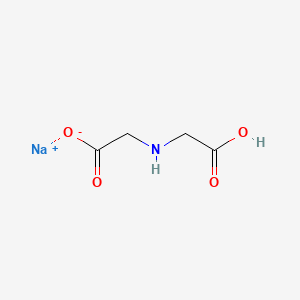
Iminodiacetic acid, monosodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminodiacetic acid, monosodium is an organic compound with the formula C4H6NO4Na. It is a derivative of iminodiacetic acid, where one of the carboxylic acid groups is neutralized with sodium. This compound is a white solid and is known for its chelating properties, which means it can form stable complexes with metal ions. This characteristic makes it valuable in various applications, particularly in the field of chromatography and metal ion separation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iminodiacetic acid, monosodium typically involves the neutralization of iminodiacetic acid with sodium hydroxide. The reaction can be represented as follows:
HN(CH2COOH)2+NaOH→HN(CH2COOH)(CH2COONa)+H2O
In industrial settings, the synthesis often starts with disodium iminodiacetate, which is then partially acidified to produce monosodium iminodiacetate. This process involves the reaction of disodium iminodiacetate with a controlled amount of a strong acid, such as hydrochloric acid, to achieve the desired monosodium form .
Analyse Des Réactions Chimiques
Types of Reactions
Iminodiacetic acid, monosodium undergoes various chemical reactions, primarily due to its chelating ability. Some of the common reactions include:
Complexation: It forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form iminodiacetic acid and sodium ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous solutions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Requires either strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Complexation: Metal-iminodiacetate complexes.
Substitution: Various substituted iminodiacetic acid derivatives.
Hydrolysis: Iminodiacetic acid and sodium ions.
Applications De Recherche Scientifique
Iminodiacetic acid, monosodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in metal ion separation and purification processes.
Industry: Applied in the production of herbicides, such as glyphosate, where it serves as an intermediate.
Mécanisme D'action
The primary mechanism by which iminodiacetic acid, monosodium exerts its effects is through chelation. The compound acts as a tridentate ligand, meaning it can form three bonds with a metal ion. This involves the nitrogen atom and the two carboxylate groups, creating a stable five-membered ring structure with the metal ion. This chelation process is crucial in applications like metal ion separation and protein purification, where the stability and specificity of the metal-ligand complex are essential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylate groups, but it forms stronger complexes than iminodiacetic acid.
Ethylenediaminetetraacetic acid (EDTA): A tetradentate ligand that forms even more stable complexes with metal ions compared to iminodiacetic acid.
N-Methyliminodiacetic acid (MIDA): Similar in structure but with a methyl group attached to the nitrogen atom, offering different chelating properties.
Uniqueness
Iminodiacetic acid, monosodium is unique due to its balance of stability and reactivity. It forms stable complexes with metal ions, but not as strong as those formed by EDTA, making it suitable for applications where moderate binding strength is required. Additionally, its ability to act as a tridentate ligand provides versatility in various chemical and biological processes .
Propriétés
Numéro CAS |
32607-00-4 |
|---|---|
Formule moléculaire |
C4H6NNaO4 |
Poids moléculaire |
155.08 g/mol |
Nom IUPAC |
sodium;2-(carboxymethylamino)acetate |
InChI |
InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
YMUIJWOIZMVBQZ-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)O)NCC(=O)[O-].[Na+] |
Numéros CAS associés |
142-73-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


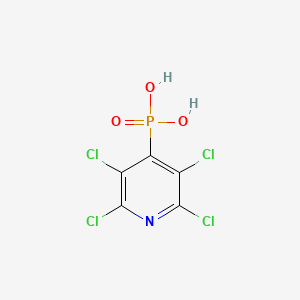
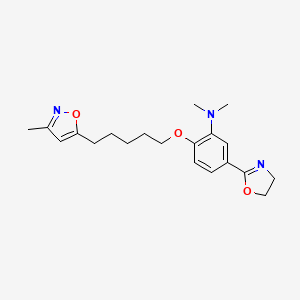
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
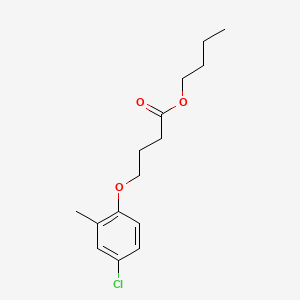
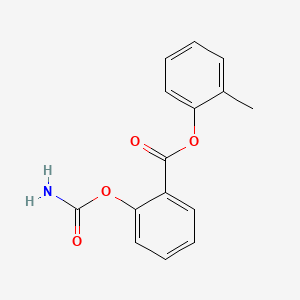
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
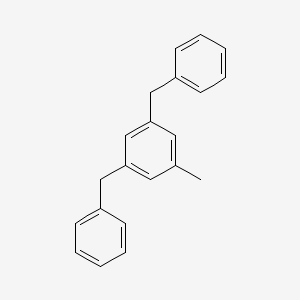



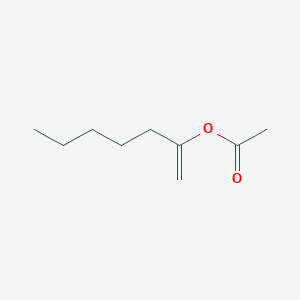
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
